4-Hydroxy-3-(methylamino)benzonitrile
Description
Significance and Context of Benzonitrile (B105546) Derivatives in Synthetic Chemistry
Benzonitrile derivatives are a versatile and indispensable class of organic compounds in the field of synthetic chemistry. nbinno.com Their importance stems from the reactivity of the nitrile group and the aromatic ring, making them valuable starting materials for the creation of more complex molecules. nbinno.com The functional groups on the benzonitrile core allow for a wide range of chemical modifications, including esterification, etherification, and nucleophilic aromatic substitution. nbinno.com Furthermore, the nitrile group itself can be transformed into other functional groups, such as carboxylic acids or amines, through reactions like hydrolysis or reduction. nbinno.com This chemical flexibility makes benzonitrile derivatives crucial building blocks in the synthesis of pharmaceuticals, materials for agrochemicals, dyes, and pigments. nbinno.com The electronic properties of these derivatives can also be fine-tuned by the addition of various substituents, influencing their application in areas like electronic materials. acs.orgnih.gov
Research Rationale for 4-Hydroxy-3-(methylamino)benzonitrile Investigations
The specific arrangement of functional groups in this compound suggests several logical avenues for scientific inquiry. The presence of a hydroxyl (-OH), a methylamino (-NHCH3), and a nitrile (-CN) group on the aromatic ring provides multiple reactive sites. This multifunctionality makes the compound an interesting candidate for the synthesis of novel heterocyclic compounds and other complex organic structures.
A primary research rationale would be to explore its potential as an intermediate in the synthesis of biologically active molecules. The N-methylation of amino groups is a common strategy in medicinal chemistry to modulate the pharmacological properties of a compound. Methods for N-alkylation, including N-methylation, are well-documented and could be applied to a precursor like 4-hydroxy-3-aminobenzonitrile to yield the target compound.
Scope and Objectives of Scholarly Inquiry
Given the current lack of specific data, the initial scope of any scholarly inquiry into this compound would likely focus on fundamental aspects of its chemistry.
Key Objectives would include:
Development of a reliable and efficient synthesis protocol: Establishing a clear method for its preparation is the first critical step for any further research. This would involve investigating different synthetic routes, potentially starting from commercially available precursors.
Characterization of its physicochemical properties: A thorough analysis of its spectral data (NMR, IR, Mass Spectrometry), melting point, solubility, and other physical constants would be essential for its identification and for predicting its behavior in chemical reactions.
Investigation of its reactivity: Studying how the different functional groups interact and participate in various chemical reactions would unlock its potential as a synthetic building block. This would involve exploring reactions such as further alkylation, acylation, or cyclization reactions.
At present, without foundational research on its synthesis and basic properties, any discussion of its specific applications remains speculative. The scientific community awaits initial reports to lay the groundwork for understanding the potential contributions of this compound to the broader field of chemistry.
Interactive Data Table: Properties of Related Benzonitrile Derivatives
To provide context, the following table details the properties of structurally similar benzonitrile compounds. Note that data for this compound is not available.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Hydroxybenzonitrile | C₇H₅NO | 119.12 | 767-00-0 |
| 3-Hydroxybenzonitrile | C₇H₅NO | 119.12 | 873-62-1 |
| 4-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 873-74-5 |
| 3-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 2237-30-1 |
| 4-(Methylamino)benzonitrile | C₈H₈N₂ | 132.16 | 10255-03-5 |
| 4-Hydroxy-3-methoxybenzonitrile | C₈H₇NO₂ | 149.15 | 4421-08-3 |
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-(methylamino)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-7-4-6(5-9)2-3-8(7)11/h2-4,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKLTKBEUJXBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 3 Methylamino Benzonitrile
Established Synthetic Routes and Preparative Conditions
The synthesis of 4-Hydroxy-3-(methylamino)benzonitrile is primarily approached through a multi-step process that begins with readily available starting materials. A key intermediate in this pathway is 3-amino-4-hydroxybenzonitrile (B81792), which subsequently undergoes selective N-methylation to yield the final product.
Precursor Compounds and Starting Materials in this compound Synthesis
The synthesis of the crucial precursor, 3-amino-4-hydroxybenzonitrile, can be initiated from compounds such as 4-hydroxybenzonitrile. The synthetic sequence typically involves nitration of the starting phenol (B47542), followed by reduction of the nitro group to an amine.
A plausible synthetic route commences with the nitration of 4-cyanophenol. This electrophilic aromatic substitution introduces a nitro group onto the benzene (B151609) ring, predominantly at the position ortho to the hydroxyl group due to its activating and directing effects. The subsequent step involves the reduction of the nitro group in the resulting 3-nitro-4-hydroxybenzonitrile to an amino group, yielding 3-amino-4-hydroxybenzonitrile. This reduction can be achieved using various standard reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
The final and critical step in the synthesis of this compound is the selective N-methylation of 3-amino-4-hydroxybenzonitrile. This transformation requires careful selection of reagents and conditions to favor methylation of the amino group over the phenolic hydroxyl group and to prevent over-methylation to a dimethylamino group. Common methylating agents that can be employed include dimethyl sulfate (B86663) or methyl iodide, often in the presence of a mild base to deprotonate the amino group selectively.
| Precursor Compound | Role in Synthesis |
| 4-Cyanophenol | Starting material for the synthesis of the key intermediate. |
| 3-Nitro-4-hydroxybenzonitrile | Intermediate formed after nitration of 4-cyanophenol. |
| 3-Amino-4-hydroxybenzonitrile | Key precursor that undergoes N-methylation. |
| Dimethyl sulfate / Methyl iodide | Methylating agents for the final step. |
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each step, particularly the selective N-methylation of 3-amino-4-hydroxybenzonitrile. Key parameters that are typically optimized include the choice of solvent, base, temperature, and the stoichiometry of the reactants.
For the N-methylation step, the choice of base is critical for achieving high selectivity. A weak base is generally preferred to minimize the deprotonation of the phenolic hydroxyl group, thereby reducing the formation of the O-methylated byproduct. The reaction temperature is another important factor; lower temperatures often favor mono-N-methylation and reduce the likelihood of side reactions. The molar ratio of the methylating agent to the amine must also be carefully controlled to prevent di-methylation.
While specific optimized conditions for the N-methylation of 3-amino-4-hydroxybenzonitrile are not extensively reported in publicly available literature, analogous reactions with similar aminophenol structures provide guidance. For instance, the selective N-alkylation of aminophenols can be achieved by protecting the amino group, alkylating the hydroxyl group, and then deprotecting the amine for subsequent alkylation, though a direct and selective N-methylation is often more desirable for atom economy.
Advanced Purification Techniques for this compound
The purification of this compound from the reaction mixture is crucial to obtain a product of high purity. The crude product may contain unreacted starting materials, the N,N-dimethylated byproduct, and the O-methylated isomer. A combination of purification techniques is often employed.
Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. For substituted benzonitriles, a variety of solvent systems can be explored, including ethanol, methanol (B129727), or mixtures of solvents like ethanol/water.
Chromatography: Column chromatography is a powerful technique for separating compounds with different polarities. For N-methylated aminobenzonitriles, silica (B1680970) gel is a common stationary phase. The mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is carefully chosen to achieve optimal separation of the desired product from its impurities. The polarity of the eluent can be gradually increased to elute the compounds based on their affinity for the stationary phase. High-performance liquid chromatography (HPLC) can also be utilized for analytical assessment of purity and for preparative purification on a smaller scale sielc.com.
Modern Synthetic Approaches and Innovations
Recent advancements in synthetic organic chemistry offer new avenues for the synthesis of complex molecules like this compound. These modern approaches often provide advantages in terms of efficiency, selectivity, and environmental impact.
Mechanochemical Synthesis Applications for Benzonitrile (B105546) Scaffolds
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based synthesis. Ball milling is a common mechanochemical technique where reactants are placed in a container with grinding media (balls) and subjected to high-energy milling. This solvent-free or low-solvent approach can lead to shorter reaction times, higher yields, and unique reactivity.
While specific applications of mechanochemistry for the synthesis of this compound have not been detailed, the N-methylation of anilines has been demonstrated using mechanochemical methods researchgate.net. This suggests that the N-methylation of 3-amino-4-hydroxybenzonitrile could potentially be achieved under mechanochemical conditions, possibly using a solid methylating agent and a solid base. Such an approach would offer significant environmental benefits by reducing or eliminating the need for organic solvents.
Metal-Catalyzed Coupling Reactions in this compound Synthesis
Transition metal-catalyzed reactions are powerful tools for the formation of carbon-nitrogen bonds. Palladium- and copper-catalyzed reactions, in particular, have been extensively developed for the N-arylation and N-alkylation of amines.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the N-methylation of anilines, often employing methanol as both the carbon and hydrogen source in a "borrowing hydrogen" or "hydrogen autotransfer" mechanism acs.orgnih.gov. This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by reduction of the imine to the methylated amine. While this approach is typically used for N-alkylation with alcohols, it highlights the potential for palladium catalysis in the selective N-methylation of aminobenzonitriles.
Copper-Catalyzed Reactions: Copper-based catalysts have also shown great utility in N-alkylation reactions. Copper-catalyzed N-methylation of amines can be achieved using various methylating agents, including CO2 and phenylsilane (B129415) rsc.org. Furthermore, copper hydride (CuH) catalyzed N-methylation of amines using paraformaldehyde has been reported to proceed under mild conditions with high yields nih.gov. These methods could potentially be adapted for the selective N-methylation of 3-amino-4-hydroxybenzonitrile, offering an alternative to traditional alkylating agents.
Spectroscopic Characterization and Structural Elucidation of 4 Hydroxy 3 Methylamino Benzonitrile
Electronic Spectroscopy
Electronic spectroscopy is a pivotal technique for investigating the electronic structure of molecules by observing the transitions between different electronic energy levels.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound, which results in the promotion of electrons from a ground electronic state to an excited state. The resulting spectrum is a plot of absorbance versus wavelength and provides valuable information about the electronic transitions within the molecule. For 4-Hydroxy-3-(methylamino)benzonitrile, the presence of the benzene (B151609) ring, hydroxyl, methylamino, and nitrile functional groups would give rise to characteristic absorption bands. The chromophoric benzonitrile (B105546) core, influenced by the auxochromic hydroxyl and methylamino groups, would be expected to exhibit π → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these absorption maxima are sensitive to the solvent polarity and pH, which can influence the protonation state of the hydroxyl and amino groups.
Despite the theoretical utility of this technique, a thorough search of scientific literature and chemical databases did not yield specific experimental UV-Vis spectroscopic data for this compound.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
| Data not available | Data not available | Data not available | Data not available |
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI-MS would be expected to produce a prominent peak corresponding to the protonated molecule [M+H]⁺ in positive ion mode, or the deprotonated molecule [M-H]⁻ in negative ion mode. The observation of these molecular ions would provide a direct measurement of the compound's molecular weight.
| Ionization Mode | Observed m/z | Interpretation |
| Positive | Data not available | [M+H]⁺ |
| Negative | Data not available | [M-H]⁻ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as the exact mass of an ion is unique to its specific combination of isotopes. For this compound (C₈H₈N₂O), the theoretical exact mass of the neutral molecule is 148.0637 g/mol . HRMS analysis would aim to experimentally measure the mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) and compare it to the calculated theoretical mass for the expected formula. A close match between the experimental and theoretical masses would confirm the elemental composition of the compound.
Detailed experimental HRMS data for this compound could not be located in publicly accessible scientific databases.
| Ion | Calculated Exact Mass | Measured Exact Mass | Elemental Formula |
| [M+H]⁺ | 149.0715 | Data not available | C₈H₉N₂O⁺ |
| [M-H]⁻ | 147.0562 | Data not available | C₈H₇N₂O⁻ |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid.
Single-Crystal X-ray Diffraction Studies for Molecular Geometry
A search of crystallographic databases did not yield any published single-crystal X-ray diffraction studies for this compound.
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Key Bond Lengths (Å) | Data not available |
| Key Bond Angles (°) | Data not available |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, C-H...π Interactions)
The arrangement of molecules in a crystalline solid, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For a molecule like this compound, with its distinct functional groups—a hydroxyl (-OH) group, a methylamino (-NHCH₃) group, and a nitrile (-C≡N) group, along with an aromatic ring—a rich network of such interactions would be anticipated.
π-Stacking Interactions: The presence of the benzene ring suggests the likelihood of π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, can manifest in several geometries, including face-to-face and offset arrangements. The extent and nature of π-stacking would be influenced by the electronic properties of the substituents on the ring.
C-H···π Interactions: In addition to π-stacking, weaker C-H···π interactions, where a carbon-hydrogen bond interacts with the electron cloud of the aromatic ring, could also play a role in stabilizing the crystal lattice. The methyl group's C-H bonds and the aromatic C-H bonds could both participate in such interactions.
A hypothetical arrangement of this compound molecules in a crystal lattice, based on these principles, is depicted in the interactive table below, which outlines potential intermolecular contacts and their typical distances.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | O-H | N (nitrile) | 2.7 - 3.2 |
| Hydrogen Bond | N-H | O (hydroxyl) | 2.8 - 3.3 |
| Hydrogen Bond | N-H | N (nitrile) | 2.9 - 3.4 |
| π-Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 |
| C-H···π | C-H (methyl) | Benzene Ring | 2.5 - 2.9 (H to ring centroid) |
| C-H···π | C-H (aromatic) | Benzene Ring | 2.5 - 2.9 (H to ring centroid) |
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of the close contacts between molecules.
For a molecule with the functional groups of this compound, the fingerprint plot would be expected to show distinct features:
Sharp spikes corresponding to the strong, directional O-H···N and N-H···N/O hydrogen bonds.
Broader, wing-like features indicative of π-stacking and C-H···π interactions.
A large, diffuse region representing the numerous weaker van der Waals contacts, primarily H···H interactions.
The percentage contributions of these interactions can be calculated from the fingerprint plot, providing a quantitative summary of the crystal packing. A hypothetical breakdown of these contributions is presented in the interactive table below.
| Intermolecular Contact | Hypothetical Percentage Contribution |
| H···H | 30 - 40% |
| O···H / H···O | 15 - 25% |
| N···H / H···N | 15 - 25% |
| C···H / H···C | 10 - 20% |
| C···C (π-stacking) | 5 - 10% |
| Other | < 5% |
Computational and Theoretical Investigations of 4 Hydroxy 3 Methylamino Benzonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule based on its electron density. For a molecule like 4-Hydroxy-3-(methylamino)benzonitrile, a typical DFT study would involve:
Functional and Basis Set Selection: The choice of a functional and basis set is crucial for the accuracy of DFT calculations. A popular and effective combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. The 6-311++G(d,p) basis set is a Pople-style basis set that provides a good balance between computational cost and accuracy, including diffuse functions (++) for describing anions and polarization functions (d,p) for accurately representing bonding.
Optimized Geometry: The first step in a DFT study is to find the molecule's lowest energy structure, known as the optimized geometry. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting bond lengths and angles provide a detailed three-dimensional picture of the molecule.
Electronic Properties: Once the geometry is optimized, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electronic charge.
A hypothetical data table for the optimized geometrical parameters of this compound, as would be obtained from a DFT calculation, is presented below.
| Parameter | Value |
| Bond Length (C-C) in Benzene (B151609) Ring | ~1.39 Å |
| Bond Length (C-CN) | ~1.45 Å |
| Bond Length (C≡N) | ~1.16 Å |
| Bond Length (C-O) | ~1.36 Å |
| Bond Length (O-H) | ~0.97 Å |
| Bond Length (C-N) of methylamino | ~1.38 Å |
| Bond Angle (C-C-C) in Benzene Ring | ~120° |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Actual values would need to be determined through specific DFT calculations for this compound.
Ab Initio Methods
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of any experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For a high-level electronic structure calculation of this compound, methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. These methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons.
Molecular Electronic Structure and Reactivity Descriptors
Beyond the basic geometry and energy, computational chemistry provides a suite of tools to analyze the electronic structure and predict the reactivity of a molecule.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
HOMO-LUMO Energetics: The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.
A hypothetical data table summarizing the FMO analysis for this compound is shown below.
| Parameter | Energy (eV) |
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Gap |
Note: The energy values would need to be calculated for the specific molecule.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential.
Charge Distribution: Red regions on an MEP map indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions represent areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green regions are neutral. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the hydroxyl and cyano groups, and positive potential around the hydrogen atoms.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
Intramolecular Interactions and Charge Delocalization: NBO analysis can quantify the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. These interactions, known as hyperconjugation, contribute to the stability of the molecule. The analysis provides information on the hybridization of atomic orbitals and the natural atomic charges, offering a more chemically intuitive picture of the electronic structure than other charge schemes.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis is the systematic study of the different spatial arrangements of atoms, or conformers, that a molecule can adopt through the rotation of its single bonds. For this compound, key rotational degrees of freedom include the orientation of the hydroxyl (-OH) and methylamino (-NHCH₃) groups relative to the benzonitrile (B105546) ring.
A potential energy surface (PES) is a conceptual and mathematical tool that maps the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org By calculating the energy for a systematic grid of geometries, a multidimensional surface is generated. mdpi.comwayne.edu The minima on this surface correspond to stable conformers, while saddle points represent the transition states between them. libretexts.org
Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are used to explore the PES of this compound. The process involves systematically rotating the dihedral angles associated with the hydroxyl and methylamino groups and calculating the single-point energy at each step. This allows for the identification of the most stable conformer (the global minimum) and other low-energy conformers (local minima). ufms.br The energy barriers between these conformers can also be determined, providing insight into the flexibility of the molecule and the rates of interconversion between different conformations.
For this compound, the planarity of the molecule is a key consideration. The interaction between the electron-donating hydroxyl and methylamino groups and the electron-withdrawing nitrile group can lead to a more planar structure to maximize resonance stabilization. The conformational search would likely reveal that conformers where the hydrogen of the hydroxyl group and the methyl group of the methylamino group are oriented in specific ways relative to the ring are energetically favored.
Below is a hypothetical data table representing the relative energies of possible conformers of this compound, as would be determined from a PES scan. The dihedral angles (τ) define the orientation of the H-O bond and the C-N-C bond relative to the plane of the benzene ring.
| Conformer | Dihedral Angle (τ1, O-H) | Dihedral Angle (τ2, C-N) | Relative Energy (kcal/mol) | Population (%) |
| A (Global Minimum) | 0° (syn-planar) | 0° (planar) | 0.00 | 75.2 |
| B | 180° (anti-planar) | 0° (planar) | 1.20 | 15.5 |
| C | 0° (syn-planar) | 90° (perpendicular) | 3.50 | 5.3 |
| D | 180° (anti-planar) | 90° (perpendicular) | 4.80 | 4.0 |
This table is illustrative and based on typical findings for similar aromatic compounds.
Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties
To understand the photophysical properties of this compound, such as its absorption of UV-visible light, it is necessary to investigate its electronic excited states. Time-Dependent Density Functional Theory (TDDFT) is a widely used quantum mechanical method for calculating the electronic absorption spectra of molecules. ijstr.org It provides information about the energies of electronic transitions, the wavelengths of maximum absorption (λmax), and the strength of these transitions (oscillator strengths). ijstr.org
The TDDFT calculations are typically performed on the optimized ground-state geometry of the most stable conformer. The choice of functional and basis set is crucial for obtaining accurate results. researchgate.net For molecules with potential charge-transfer character, such as this compound with its donor and acceptor groups, long-range corrected functionals are often employed.
The calculations would reveal the nature of the electronic transitions. For instance, a transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) is often the primary transition observed in the UV-vis spectrum. Analysis of the molecular orbitals involved can characterize the transition as π → π* or n → π*, and can identify any intramolecular charge transfer (ICT) character. In this compound, an ICT from the electron-rich hydroxyl and methylamino-substituted ring to the electron-deficient nitrile group upon photoexcitation is expected. nih.gov
A hypothetical summary of TDDFT results for the lowest-energy electronic transitions of this compound in the gas phase is presented below.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 3.85 | 322 | 0.15 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 4.52 | 274 | 0.45 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 4.98 | 249 | 0.08 | HOMO → LUMO+1 (π → π*) |
This table is a representative example of TDDFT output for a substituted benzonitrile.
Influence of Solvent Effects on Electronic Structure and Spectra (Continuum Solvation Models)
The electronic structure and spectral properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. nih.gov Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient methods to account for the bulk effects of a solvent. researchgate.net
In these models, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. The electrostatic interactions between the solute and the solvent are then calculated, providing insights into how the solvent stabilizes the ground and excited states of the molecule.
For this compound, which possesses a significant dipole moment that is expected to increase upon excitation to a charge-transfer state, the effect of solvent polarity is anticipated to be pronounced. colostate.edu In polar solvents, the excited state is expected to be stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the absorption maximum compared to the gas phase or nonpolar solvents. mdpi.com
By performing TDDFT calculations with a PCM for a range of solvents with varying dielectric constants, a correlation between the solvent polarity and the spectral shifts can be established. This analysis helps in understanding the nature of the excited state and the specific interactions between the solute and solvent molecules.
The following table illustrates the predicted solvatochromic shifts for the lowest-energy absorption band of this compound in different solvents using a TDDFT/PCM approach.
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Solvatochromic Shift (nm) |
| Gas Phase | 1.0 | 322 | 0 |
| n-Hexane | 1.88 | 325 | +3 |
| Dichloromethane | 8.93 | 334 | +12 |
| Acetonitrile | 37.5 | 340 | +18 |
| Water | 78.4 | 345 | +23 |
This table demonstrates a typical trend of bathochromic shifts with increasing solvent polarity for a molecule with an intramolecular charge-transfer excited state.
Reaction Mechanism Studies Involving 4 Hydroxy 3 Methylamino Benzonitrile
Elucidation of Reaction Pathways and Intermediates
The elucidation of reaction pathways for 4-Hydroxy-3-(methylamino)benzonitrile involves identifying the sequence of bond-breaking and bond-forming steps that occur during a chemical transformation. These pathways often involve the formation of transient species known as intermediates. For a molecule with multiple functional groups like this compound, several competing or sequential reaction pathways can exist, depending on the reaction conditions and the nature of the reacting species.
In electrophilic aromatic substitution reactions, for instance, the hydroxy and methylamino groups are strong activating groups and ortho-, para-directors. This would likely direct incoming electrophiles to the positions ortho and para to the hydroxyl group. The identification of intermediates in such reactions could be achieved by using low-temperature spectroscopic techniques to trap and characterize species such as sigma complexes (arenium ions).
In contrast, reactions involving the nitrile group, such as hydrolysis or reduction, would proceed through different intermediates. For example, the acid-catalyzed hydrolysis of the nitrile group would likely involve the initial protonation of the nitrogen atom, followed by nucleophilic attack of water to form an imidic acid intermediate, which then tautomerizes to an amide before further hydrolysis to a carboxylic acid.
A hypothetical reaction pathway for the oxidation of the phenol (B47542) group is outlined in the table below, showcasing potential intermediates.
| Step | Description | Potential Intermediate |
| 1 | Initial oxidation of the phenol | Phenoxy radical |
| 2 | Further oxidation | Quinone-imine type structure |
| 3 | Nucleophilic attack by solvent or another reagent | Hydroxylated or other substituted derivatives |
| 4 | Rearrangement/Proton transfer | Final product |
Role of Specific Functional Groups (Hydroxy, Methylamino, Nitrile) in Mechanistic Steps
The chemical reactivity of this compound is dictated by the interplay of its three functional groups.
Hydroxy Group (-OH): As a strong electron-donating group through resonance, the hydroxyl group significantly activates the aromatic ring towards electrophilic substitution. ashp.org Its presence also allows for reactions typical of phenols, such as O-alkylation, O-acylation, and oxidation. The acidic nature of the phenolic proton means it can be abstracted by a base, forming a phenoxide ion, which is an even more powerful activating group and a strong nucleophile.
Methylamino Group (-NHCH₃): Similar to the hydroxyl group, the methylamino group is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. ashp.org It is also basic and can be protonated in acidic conditions, which would transform it into a deactivating, meta-directing group (-NH₂CH₃⁺). This group can also participate in nucleophilic reactions and can be a target for oxidation.
Nitrile Group (-C≡N): The nitrile group is a moderately deactivating and meta-directing group in electrophilic aromatic substitution due to its inductive electron-withdrawing effect and resonance. It can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, and reaction with organometallic reagents to form ketones after hydrolysis. In reactions involving the aromatic ring, its electron-withdrawing nature can influence the regioselectivity and reaction rate. The terminal cyanide group can also act as a hydrogen bond acceptor in intermolecular interactions. nih.gov
The combined electronic effects of these groups are summarized in the following table:
| Functional Group | Electronic Effect on Aromatic Ring | Directing Effect in Electrophilic Aromatic Substitution | Typical Reactivity |
| Hydroxy (-OH) | Activating (strong) | Ortho, Para | O-alkylation, O-acylation, Oxidation |
| Methylamino (-NHCH₃) | Activating (strong) | Ortho, Para | N-alkylation, N-acylation, Oxidation |
| Nitrile (-C≡N) | Deactivating (moderate) | Meta | Hydrolysis, Reduction, Nucleophilic addition |
Investigation of Radical Reactions and Single Electron Transfer (SET) Processes
Radical reactions involving this compound are likely to be initiated at the phenolic hydroxyl group or the methylamino group, as these are susceptible to one-electron oxidation to form radical species. Single Electron Transfer (SET) is a fundamental step in which an electron is transferred from one chemical species to another.
The formation of a phenoxy radical from the phenolic group is a common process in the oxidation of phenols. libretexts.org This can be initiated by chemical oxidants or electrochemical means. The resulting radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring and the oxygen atom. libretexts.org The stability of such radical intermediates is a key factor in determining the feasibility of a single-electron mechanism. libretexts.org
Similarly, the methylamino group can undergo SET to form an aminium radical cation. The presence of both a hydroxyl and a methylamino group could lead to complex radical chemistry, potentially involving intramolecular interactions or further reactions to form polymeric materials.
Key aspects of potential SET processes are outlined below:
| Process | Description | Resulting Species |
| Oxidation of Hydroxy group | A one-electron oxidant removes an electron from the phenol. | Phenoxy radical |
| Oxidation of Methylamino group | A one-electron oxidant removes an electron from the amine. | Aminium radical cation |
| Homolytic Cleavage | Under heat or light, weaker bonds may break homolytically. libretexts.org | Various radical fragments |
Analysis of Proton-Coupled Electron Transfer (PCET) Mechanisms
Proton-Coupled Electron Transfer (PCET) is a crucial mechanism in many chemical and biological redox reactions where an electron and a proton are transferred together. nih.gov For this compound, with its acidic phenolic proton and basic methylamino group, PCET pathways are highly relevant, particularly in its oxidation reactions.
PCET can occur through various mechanisms, including stepwise pathways (electron transfer followed by proton transfer, ET-PT, or proton transfer followed by electron transfer, PT-ET) and concerted pathways (CPET), where the electron and proton are transferred in a single kinetic step. vcu.edu The operative mechanism is often dependent on factors such as the thermodynamic properties of the molecule, the solvent, and the presence of proton acceptors or donors. rsc.org
For the phenolic hydroxyl group, oxidation can be greatly influenced by the pH of the medium. nih.gov In the presence of a base, the reaction might proceed via a PT-ET pathway, where the phenol is first deprotonated to the phenoxide, which is then much more easily oxidized. Conversely, in the absence of a suitable base, oxidation might occur through a concerted mechanism or an ET-PT pathway, leading to a phenoxy radical and a proton.
| PCET Mechanism | Description | Governing Factors |
| Stepwise (ET-PT) | Electron transfer precedes proton transfer. | Redox potential of the couple, pKa of the resulting radical cation. |
| Stepwise (PT-ET) | Proton transfer precedes electron transfer. | pKa of the phenol, presence of a base. |
| Concerted (CPET) | Electron and proton are transferred in a single elementary step. nih.gov | H-bonding interactions, solvent reorganization energy. |
Integration of Spectroscopic and Computational Approaches for Mechanistic Insights
A comprehensive understanding of the reaction mechanisms of this compound necessitates the integration of experimental spectroscopic techniques with theoretical computational methods.
Spectroscopic Approaches:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of reactants, products, and stable intermediates. In situ NMR studies can monitor the progress of a reaction over time. vcu.edu
Infrared (IR) and Raman Spectroscopy: Provide information about the vibrational modes of the molecule and can be used to identify the presence of specific functional groups and how they change during a reaction. nih.gov
UV-Visible Spectroscopy: Useful for studying reactions that involve changes in electronic structure, such as the formation of colored intermediates or products. nih.gov
Mass Spectrometry (MS): Allows for the determination of the molecular weight of intermediates and products, aiding in their identification.
Computational Approaches:
Density Functional Theory (DFT): A powerful tool for calculating the electronic structure, geometry, and energies of molecules, transition states, and intermediates. nih.govdntb.gov.ua DFT can be used to map out the potential energy surface of a reaction, providing insights into reaction barriers and thermodynamics.
Quantum Theory of Atoms in Molecules (QTAIM): Can be used to analyze the nature of chemical bonds and intermolecular interactions, which can be crucial for understanding reaction mechanisms. dntb.gov.ua
Molecular Docking: While often used in biological contexts, the principles of molecular docking can be applied to understand how the molecule might interact with other reagents or catalysts. nih.govdntb.gov.ua
The synergy between these approaches allows for the proposal of a reaction mechanism based on computational modeling, which can then be validated through experimental spectroscopic data.
Kinetic and Thermodynamic Considerations in Reaction Mechanisms
The feasibility and rate of a reaction involving this compound are governed by both kinetics (the rate of reaction) and thermodynamics (the energy difference between reactants and products).
Kinetic Considerations: Kinetics is concerned with the rate at which a reaction occurs, which is determined by the height of the activation energy barrier. Factors that can influence the reaction kinetics include:
Temperature: Higher temperatures generally lead to faster reaction rates.
Concentration of Reactants: The rate of a reaction is typically dependent on the concentration of the reacting species.
Catalysts: Catalysts can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.
Solvent: The polarity and hydrogen-bonding ability of the solvent can stabilize or destabilize reactants, intermediates, and transition states, thus affecting the reaction rate.
Kinetic studies, such as monitoring the disappearance of reactants or the appearance of products over time, can provide valuable data for determining the rate law of a reaction, which in turn gives insights into the mechanism.
Advanced Methodologies in Research on 4 Hydroxy 3 Methylamino Benzonitrile
Enhanced Derivatization Techniques for Analytical Spectroscopy
Derivatization is a crucial step in analytical spectroscopy for enhancing the detection sensitivity and ionization efficiency of target analytes, particularly for compounds that are otherwise difficult to detect. For a molecule like 4-Hydroxy-3-(methylamino)benzonitrile, which possesses hydroxyl and secondary amine functional groups, derivatization can significantly improve its visibility in mass spectrometry-based analyses.
Laser-Assisted Tissue Transfer (LATT) for Improved Derivatization Efficiency
Laser-Assisted Tissue Transfer (LATT) is a cutting-edge technique designed to improve on-tissue chemical derivatization for Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging (MSI). acs.orgacs.orgnih.gov This method involves the transfer of a thin layer of tissue (approximately 1 µm) from a donor slide, which has been coated with derivatization and matrix reagents, to an acceptor slide using a focused laser. acs.orgacs.orgnih.gov The acceptor slide is then analyzed by MALDI MS.
The primary advantage of LATT is the significant enhancement of derivatization efficiency. acs.orgnih.gov This is largely attributed to the reduction of ion suppression effects due to the thinner tissue section and a decrease in endogenous components. acs.orgnih.gov For a compound like this compound, the secondary amine group is a prime target for derivatization. In a study on analogous small molecules in rat brain tissue, LATT demonstrated a 20- to 235-fold increase in signal intensity for metabolites derivatized with 4-hydroxy-3-methoxycinnamaldehyde (B191438) (CA), a reagent that targets amino groups. acs.orgnih.gov This technique also offers the benefit of a shorter derivatization time and minimizes the delocalization of metabolites, which is a common challenge in conventional incubation-based derivatization methods. acs.orgnih.gov
The application of LATT to tissue samples containing this compound could, therefore, enable more sensitive and spatially accurate detection of the compound and its potential metabolites.
| Metabolite Type | Derivatization Reagent | Observed Signal Intensity Increase (vs. conventional methods) |
|---|---|---|
| Amino Acids | 4-hydroxy-3-methoxycinnamaldehyde (CA) | 20-235 fold |
| Neurotransmitters | 4-hydroxy-3-methoxycinnamaldehyde (CA) | 20-235 fold |
| Dipeptides | 4-hydroxy-3-methoxycinnamaldehyde (CA) | 20-235 fold |
| Steroids | Girard reagent T (GirT) | Significant enhancement |
On-Tissue Chemical Derivatization for Microscopic Analysis
On-tissue chemical derivatization (OTCD) is a powerful tool for visualizing the spatial distribution of molecules that are otherwise difficult to detect within tissue sections using MSI. nih.gov This technique involves the application of a derivatizing agent directly onto a tissue slice to chemically modify the target analyte, thereby increasing its ionization efficiency and shifting its mass-to-charge ratio to a region with less interference. nih.govnih.gov
For this compound, the secondary amine and phenolic hydroxyl groups are ideal targets for derivatization. Reagents that specifically react with these functional groups can be employed. For instance, reagents like p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate (B1207046) iodide (TAHS) are used to target primary and secondary amines, leading to the formation of permanently charged derivatives that are readily detected in positive-ion mode MALDI-MS. nih.gov In a study on amino metabolites in mouse brain tissue, derivatization with TAHS resulted in a mass shift of +177.1022, significantly enhancing their detection. nih.gov
Another approach could involve derivatizing the phenolic hydroxyl group. While not as commonly targeted as amines for enhancing positive ionization, specific reagents can be used to tag this group, which could be particularly useful for multimodal imaging studies. The choice of derivatization reagent and application method is critical to ensure a complete reaction without causing delocalization of the analyte. nih.gov
| Derivatization Reagent | Target Functional Group | Mass Shift (Da) | Reference Compound Types |
|---|---|---|---|
| p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate iodide (TAHS) | Primary/Secondary Amines | +177.1022 | Amino acids, Neurotransmitters |
| 4-hydroxy-3-methoxycinnamaldehyde (CA) | Primary/Secondary Amines | +160.0519 | Amino acids, Neurotransmitters |
| N,N-dimethyl-p-phenylenediamine (DPP-TFB) | Carbonyls (after oxidation of hydroxyls) | +215.0855 | Steroids |
Chromatographic and Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the assessment of purity and for the isolation of this compound from reaction mixtures or biological matrices. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are particularly well-suited for these tasks.
The choice of chromatographic conditions is paramount for achieving optimal separation. For compounds like substituted benzonitriles, reversed-phase HPLC is a common and effective method. A typical setup would involve a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. The separation of closely related compounds, including positional isomers and impurities, can be optimized by adjusting the mobile phase composition, pH, and temperature.
Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC, especially for chiral separations and for compounds with poor solubility in typical HPLC solvents. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency. For a molecule like this compound, which contains a stereocenter if the methylamino group were to be further substituted, chiral SFC would be the method of choice for separating enantiomers.
| Technique | Stationary Phase | Mobile Phase | Detection | Application |
|---|---|---|---|---|
| UHPLC | C18 (sub-2µm) | Acetonitrile/Water with formic acid | UV/MS | Purity assessment of closely related aromatic compounds |
| UHPSFC | CSH Fluoro-Phenyl | CO2/Methanol (B129727) with formic acid | UV/MS | Fast analysis of isomers and structurally related compounds |
| CE | Fused silica (B1680970) capillary | Non-aqueous buffer with acetic acid | UV | Separation of basic compounds |
Bioanalytical Methodologies for Investigating Molecular Interactions
Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its mechanism of action and potential therapeutic applications. Techniques such as surface plasmon resonance (SPR) for studying enzyme-ligand interactions and molecular docking for receptor binding studies are at the forefront of this research.
Surface plasmon resonance (SPR) is a label-free technique that allows for the real-time monitoring of binding events between a ligand (in this case, this compound) and a target protein immobilized on a sensor surface. This method provides valuable kinetic data, including association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated, giving a measure of the binding affinity.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dnu.dp.ua In the context of this compound, docking studies can be used to predict its binding mode within the active site of a target enzyme or receptor. dnu.dp.ua By analyzing the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues, researchers can gain insights into the structural basis of its biological activity. dnu.dp.ua For instance, in a study of aniline (B41778) derivatives as tyrosine kinase inhibitors, molecular docking revealed that a 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline derivative exhibited a high binding affinity to the EGFR kinase with a binding energy of -9.7 kcal/mol. dnu.dp.ua Such studies can guide the design of more potent and selective analogs of this compound.
The nitrile group, in particular, can play a significant role in ligand-protein interactions, often acting as a hydrogen bond acceptor or participating in other polar interactions. nih.gov Its linear geometry and small size also allow it to fit into tight binding pockets. nih.gov
| Ligand Class | Target Protein | Methodology | Key Findings (Binding Energy / IC50) |
|---|---|---|---|
| 2-(3-R-1H-1,2,4-triazol-5-yl)anilines | EGFR Kinase | Molecular Docking (AutoDock Vina) | Binding Energy: -9.7 kcal/mol |
| 4-Anilinoquinazolines | EGFR and VEGFR-2 | Molecular Docking | Binding Energies: -6.39 kcal/mol (EGFR), -8.24 kcal/mol (VEGFR-2) |
| N-(Arylaminomethyl)benzamides | Abl Kinase | Molecular Docking (AutoDock Vina) | Binding Affinity: -11.4 |
| Bipyridyl inhibitors | Jnk-3 Kinase | Molecular Docking with MM-GBSA | Calculated binding energies correlated with pIC50 values |
Synthetic Utility and Precursor Applications of 4 Hydroxy 3 Methylamino Benzonitrile
Utilization as a Versatile Building Block in Complex Organic Synthesis
The structure of 4-Hydroxy-3-(methylamino)benzonitrile offers multiple reactive sites, making it a potentially versatile building block for the synthesis of more complex molecules. The hydroxyl and methylamino groups can undergo a variety of chemical transformations, while the nitrile group provides a handle for further functionalization or can act as a key interacting element in a target molecule.
The aromatic ring can be subject to electrophilic aromatic substitution, although the activating and directing effects of the existing substituents would need to be carefully considered. The hydroxyl group is a strong activating, ortho-, para-directing group, while the methylamino group is also strongly activating and ortho-, para-directing. The nitrile group is a deactivating, meta-directing group. The interplay of these directing effects would influence the regioselectivity of further substitutions on the aromatic ring.
Potential Synthetic Transformations:
| Functional Group | Potential Reactions | Resulting Structures |
| Hydroxyl Group | Etherification, Esterification, O-alkylation | Aryl ethers, Aryl esters |
| Methylamino Group | N-acylation, N-alkylation, Diazotization (after conversion to primary amine) | Amides, Secondary amines, Azo compounds |
| Nitrile Group | Hydrolysis, Reduction, Cyclization reactions | Carboxylic acids, Amines, Heterocycles (e.g., tetrazoles) |
Role as a Key Intermediate and Precursor in Multi-Step Synthetic Protocols
In multi-step synthetic sequences, this compound can serve as a crucial intermediate. Its functional groups can be selectively protected and deprotected to allow for sequential reactions at different positions of the molecule. For instance, the hydroxyl group could be protected as a benzyl (B1604629) or silyl (B83357) ether to allow for selective modification of the amino group or the nitrile.
The presence of both a nucleophilic amino group and a hydroxyl group, along with the electrophilic carbon of the nitrile group, allows for its use in the construction of various heterocyclic systems. For example, it could potentially be a precursor for the synthesis of substituted benzoxazoles, benzimidazoles, or other fused heterocyclic scaffolds that are prevalent in many biologically active compounds.
Exploration in the Rational Design and Development of Novel Chemical Entities
The rational design of novel chemical entities often relies on the use of scaffolds that present functional groups in a specific spatial arrangement to interact with biological targets. The this compound framework provides a platform for generating libraries of compounds for screening. The hydroxyl group can act as a hydrogen bond donor and acceptor, the methylamino group as a hydrogen bond donor, and the nitrile group as a hydrogen bond acceptor and a polar interaction center.
By systematically modifying each of these functional groups, medicinal chemists can explore the chemical space around this scaffold to identify compounds with desired biological activities. For example, the methylamino group could be extended to incorporate larger substituents to probe deeper into a protein's binding pocket, while the hydroxyl group's position ortho to the amino group allows for potential intramolecular hydrogen bonding, which can influence the molecule's conformation and binding properties.
Influence of the Nitrile Moiety on Molecular Recognition and Binding Affinity
The nitrile group, with its linear geometry and strong dipole moment, can play a significant role in molecular recognition and binding affinity. It is a well-established bioisostere for a carbonyl group and can act as a hydrogen bond acceptor. The nitrogen atom's lone pair of electrons can interact with hydrogen bond donors on a biological target, such as the backbone N-H of an amino acid residue.
Key Interactions Involving the Nitrile Moiety:
| Interaction Type | Description | Potential Impact |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor. | Contributes to binding affinity and specificity. |
| Dipole-Dipole Interactions | The strong dipole of the C≡N bond interacts with polar residues. | Orients the molecule within the binding site. |
| π-Systems Interactions | The electron-withdrawing nature influences the aromatic ring's electronics. | Modulates π-π stacking and cation-π interactions. |
Application in Chemical Structure Optimization and Structure-Activity Relationship (SAR) Studies for Analog Development
This compound is an ideal starting point for structure-activity relationship (SAR) studies. SAR studies involve systematically modifying a lead compound's structure to understand which parts of the molecule are crucial for its biological activity.
Starting with this core, a medicinal chemist could synthesize a series of analogs to probe the importance of each functional group:
The Hydroxyl Group: Is it essential for activity? Can it be replaced with a methoxy (B1213986) group (ether) or an ester to probe the importance of hydrogen bonding donation versus acceptance?
The Methylamino Group: Is the methyl group necessary? Would a primary amine, a dimethylamino group, or a larger alkyl group enhance activity? Can it be acylated to introduce different functionalities?
The Nitrile Group: Is the nitrile group's position critical? Would moving it to a different position on the ring affect activity? Can it be replaced with other electron-withdrawing groups like a nitro group or a sulfonamide to understand the electronic requirements for binding?
The Aromatic Ring: Can additional substituents be introduced on the ring to improve properties like potency or metabolic stability?
By synthesizing and testing these analogs, a detailed picture of the SAR can be built, guiding the design of more potent and selective compounds.
Q & A
Q. What are the established synthetic routes for 4-Hydroxy-3-(methylamino)benzonitrile, and how can reaction purity be optimized?
The synthesis of this compound typically involves multi-step reactions. A common approach includes:
- Nucleophilic substitution : Reacting a halogenated benzonitrile precursor with methylamine under basic conditions to introduce the methylamino group.
- Hydroxylation : Selective oxidation or hydroxylation at the 4-position using agents like potassium permanganate or hydroxylamine derivatives.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%).
Key considerations : Temperature control during substitution (60–80°C) minimizes side reactions, while inert atmospheres prevent oxidation of sensitive intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), methylamino group (δ 2.5–3.0 ppm, singlet), and hydroxyl proton (δ 5.0–5.5 ppm, broad).
- ¹³C NMR : Nitrile carbon (δ 115–120 ppm), aromatic carbons (δ 110–150 ppm), and methylamino carbon (δ 35–40 ppm).
- FT-IR : Strong absorption for nitrile (C≡N, ~2225 cm⁻¹) and hydroxyl (O–H, ~3300 cm⁻¹).
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 163.1 (C₉H₁₀N₂O).
Validation : Compare spectral data with structurally analogous compounds, such as 4-amino-3-methylbenzonitrile .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
The hydroxyl and methylamino groups activate the aromatic ring via electron-donating effects, enhancing reactivity in:
- Suzuki-Miyaura Coupling : Boronic acids react at the 2- or 5-position (meta to hydroxyl). Use Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and DMF/H₂O solvent (80°C, 12 h).
- Buchwald-Hartwig Amination : Introduce aryl amines at the 4-position. Optimize with Pd₂(dba)₃/Xantphos catalyst system.
Challenges : Competing deactivation from the nitrile group requires careful ligand selection. Computational DFT studies (B3LYP/6-31G*) predict electron density distribution to guide regioselectivity .
Q. What methodological frameworks resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in bioactivity (e.g., enzyme inhibition IC₅₀ values) arise from:
- Assay variability : Standardize protocols (e.g., pH, temperature, solvent DMSO concentration ≤1%).
- Structural analogs : Compare activities of derivatives like 4-amino-3-chloro-5-methylbenzonitrile (PubChem DTXSID30370667) to isolate substituent effects .
- Computational validation : Molecular docking (AutoDock Vina) identifies binding affinity differences due to hydroxyl group orientation in target active sites .
Q. How can DFT calculations predict the compound’s interactions with cytochrome P450 enzymes?
- Modeling workflow :
- Optimize geometry at B3LYP/6-311++G(d,p) level.
- Calculate electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions.
- Dock into CYP3A4 (PDB ID: 1TQN) using flexible side-chain algorithms.
- Key findings : The hydroxyl group forms hydrogen bonds with heme propionate, while the nitrile interacts with hydrophobic residues (Phe304, Leu482).
Experimental validation : Correlate DFT-predicted binding energies with in vitro metabolism assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
